Physicochemical characteristics of isopentyl cinnamate
Physicochemical characteristics of isopentyl cinnamate
An In-depth Technical Guide to the Physicochemical Characteristics of Isopentyl Cinnamate
Foreword
Isopentyl cinnamate, known systematically as 3-methylbutyl (2E)-3-phenylprop-2-enoate, is an aromatic ester of significant interest within the flavor, fragrance, and cosmetic industries. Its characteristic sweet, balsamic, and fruity aroma profile, often with notes of cocoa, makes it a valuable ingredient for formulators.[1][2] Beyond its sensory appeal, a thorough understanding of its physicochemical properties is paramount for its effective application, quality control, and the development of novel formulations. This guide provides a comprehensive technical overview of these characteristics, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into not just the 'what' but the 'why' of its properties and the methodologies used to characterize them, reflecting a synthesis of established data and field-proven insights.
Core Molecular and Physical Properties
Isopentyl cinnamate is the ester formed from the reaction of cinnamic acid and isopentyl alcohol (also known as isoamyl alcohol).[3] Its molecular structure, consisting of a phenyl group, a propenoate linker, and a branched alkyl chain, dictates its physical behavior and chemical reactivity. These fundamental properties are crucial for predicting its compatibility in various matrices, its performance as a fragrance component, and its stability under different storage and processing conditions.
The key physical and chemical identifiers for isopentyl cinnamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7779-65-9 | [3][4] |
| Molecular Formula | C₁₄H₁₈O₂ | [3][5][6] |
| Molecular Weight | 218.29 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid, may have an iridescent sheen | [3][4][7] |
| Odor | Balsamic, floral, cocoa, fruity | [1][2] |
| Boiling Point | 310 °C at 760 mmHg | [2][8] |
| Density | 0.995 - 1.008 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.532 - 1.539 | [7][8] |
| Flash Point | >100 °C (>212 °F) | [4][7] |
| Solubility | Insoluble in water and glycerine; Soluble in alcohol and fixed oils | [3][4][7][8] |
| LogP (o/w) | ~4.1 - 4.3 | [2][4][8] |
The high boiling point and low vapor pressure are indicative of the molecule's low volatility, a desirable trait for a fragrance ingredient as it contributes to scent longevity, acting as a mid-to-base note fixative.[2] Its lipophilic nature, evidenced by its high LogP value and solubility in oils, governs its use in oil-based perfumes, lotions, and creams.
Spectroscopic and Chromatographic Characterization
Structural elucidation and purity verification are non-negotiable in scientific applications. For a molecule like isopentyl cinnamate, a combination of spectroscopic and chromatographic techniques provides a definitive analytical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for unambiguous structure determination. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For isopentyl cinnamate, we expect a spectrum that clearly resolves the aromatic, vinylic, and aliphatic regions of the molecule.
Expected ¹H NMR Signature (in CDCl₃, 400 MHz):
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Aromatic Protons (δ 7.3-7.6 ppm): Protons on the phenyl group will appear as a multiplet.
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Vinylic Protons (δ 6.4 and 7.7 ppm): The two protons on the C=C double bond will appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration, which is typical for cinnamates.[9]
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Isopentyl Chain Protons:
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-O-CH₂- (δ ~4.2 ppm): A triplet, coupled to the adjacent -CH₂- group.
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-CH₂- (δ ~1.7 ppm): A multiplet, coupled to both the -O-CH₂- and the -CH- groups.
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-CH- (δ ~1.8 ppm): A multiplet, coupled to the adjacent -CH₂- and the two -CH₃ groups.
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-CH₃ (δ ~0.9 ppm): A doublet, representing the two equivalent methyl groups.
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Expected ¹³C NMR Signature (in CDCl₃, 101 MHz):
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Carbonyl Carbon (C=O): δ ~167 ppm.
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Aromatic & Vinylic Carbons: δ ~115-145 ppm.
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Aliphatic Carbons: δ ~22-65 ppm.
Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Accurately weigh ~10-20 mg of isopentyl cinnamate directly into an NMR tube.
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Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and invert several times to ensure complete dissolution. The solution should be clear and free of particulates.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a small organic molecule are typically sufficient.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct readout of the vibrational modes of the chemical bonds. For an ester like isopentyl cinnamate, the most prominent feature will be the strong carbonyl (C=O) stretch.
Expected Key IR Absorption Bands:
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~3060 cm⁻¹: Aromatic and vinylic C-H stretch.
-
~2960 cm⁻¹: Aliphatic C-H stretch.
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~1715 cm⁻¹: Strong C=O stretch of the α,β-unsaturated ester. This is a highly diagnostic peak.
-
~1640 cm⁻¹: C=C stretch of the alkene.
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~1170 cm⁻¹: C-O stretch of the ester linkage.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid isopentyl cinnamate directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
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Caption: Workflow for Spectroscopic and Chromatographic Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a powerful hybrid technique that separates volatile compounds (GC) and then provides structural information based on their mass-to-charge ratio and fragmentation patterns (MS). It is the ideal tool for assessing the purity of isopentyl cinnamate and identifying any potential impurities, such as residual starting materials (isoamyl alcohol, cinnamic acid) or side-products.
Expected GC-MS Results:
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Chromatogram: A sharp, single major peak at a specific retention time, indicating a high-purity sample.
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Mass Spectrum (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound.
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Key Fragments: Characteristic fragments would include m/z = 131 (loss of the isopentoxy radical), m/z = 103 (styrene fragment), and m/z = 71 (isopentyl fragment).
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Synthesis and Purity Considerations
Isopentyl cinnamate is typically synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (cinnamic acid) and an alcohol (isopentyl alcohol).[2][3]
Reaction: Cinnamic Acid + Isopentyl Alcohol ⇌ Isopentyl Cinnamate + Water
Expertise & Causality: The reaction is an equilibrium process. To drive it towards the product side and achieve a high yield, one must either use an excess of one reactant (typically the less expensive alcohol) or remove the water as it is formed, in accordance with Le Châtelier's principle. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10][11]
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Sources
- 1. Isoamyl Cinnamate (7779-65-9) | Industrial Chemicals Manufacturer [chemicalbull.com]
- 2. Isoamyl cinnamate | 7779-65-9 [m.chemicalbook.com]
- 3. CAS 7779-65-9: Isoamyl cinnamate | CymitQuimica [cymitquimica.com]
- 4. Isoamyl Cinnamate | C14H18O2 | CID 5273467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoamyl cinnamate [webbook.nist.gov]
- 6. achemtek.com [achemtek.com]
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- 8. isoamyl cinnamate, 7779-65-9 [thegoodscentscompany.com]
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